molecular formula C7H13NO B14039760 2-Oxaspiro[3.4]octan-6-amine

2-Oxaspiro[3.4]octan-6-amine

Cat. No.: B14039760
M. Wt: 127.18 g/mol
InChI Key: HJMSCSOWXAKBAA-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.4]octan-6-amine is a spirocyclic compound characterized by a fused oxirane (oxygen-containing) ring and a cyclobutane ring, with an amine group at the 6th position. Its molecular formula is C₇H₁₃NO, and its spirocyclic architecture imparts unique stereochemical and electronic properties. Structural analyses, including SMILES (C1CC2(C1)CC(C2)N) and InChIKey (BCXUEDMCCMYOCK-UHFFFAOYSA-N), highlight its compact, rigid framework, which enhances binding specificity .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxaspiro[3.4]octan-6-amine

InChI

InChI=1S/C7H13NO/c8-6-1-2-7(3-6)4-9-5-7/h6H,1-5,8H2

InChI Key

HJMSCSOWXAKBAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1N)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.4]octan-6-amine can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.4]octan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted spirocyclic compounds. These products are often characterized by their unique structural and functional properties .

Scientific Research Applications

2-Oxaspiro[3.4]octan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.4]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-Oxaspiro[3.4]octan-6-amine are best understood through comparison with structurally analogous spirocyclic compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity/Properties
This compound Oxirane + cyclobutane spiro system; 6° amine Antimicrobial, potential CNS modulation
2-Oxaspiro[3.3]heptan-6-amine hydrochloride Smaller spiro system (3.3 vs. 3.4); hydrochloride salt Enhanced solubility; antimicrobial activity
7-Amino-5-azaspiro[3.4]octan-6-one Replaces oxygen with nitrogen (azaspiro); ketone group Anticancer activity; altered polarity
2-Oxaspiro[4.4]nonan-6-amine Larger spiro system (4.4 vs. 3.4) Improved metabolic stability; drug candidate
6-Methylspiro[2.5]octan-6-amine Different ring size (2.5); methyl substituent Neuroprotective effects; steric hindrance

Physicochemical Properties

  • Solubility: The oxirane ring in this compound enhances polarity compared to non-oxygenated analogs (e.g., 6-Aminospiro[3.3]heptane), but smaller spiro systems (3.3) exhibit lower solubility due to reduced surface area .
  • logP Values: Experimental logP for this compound (~0.9) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Azaspiro analogs (e.g., 7-Amino-5-azaspiro[3.4]octan-6-one) show higher logP (~1.5) due to nitrogen’s electron-withdrawing effects .
  • Collision Cross Section (CCS) : Predicted CCS for the [M+H]+ adduct is 130.2 Ų , smaller than bulkier analogs like 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid (131.3 Ų ), indicating a more compact structure .

Research Findings and Uniqueness

This compound stands out due to its balanced physicochemical profile and dual functional groups :

  • Structural Uniqueness : The 3.4 spiro system provides optimal ring strain for reactivity without compromising stability, unlike larger (4.4) or smaller (3.3) systems .
  • Synergistic Effects: The combination of oxirane (hydrogen-bond acceptor) and amine (hydrogen-bond donor) groups enhances target engagement, a feature absent in analogs like 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine .

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